(S)-albendazole S-oxide

Anthelmintic activity Neurocysticercosis Enantioselective pharmacology

For enantioselective anthelmintic research, only the isolated (S)-enantiomer (this compound) preserves experimental integrity. Racemic material fundamentally compromises chiral method validation, as the (S)-form exhibits 9.2-fold lower human systemic exposure than the (R)-form, yet predominates in rodent models. This 99.5% enantiopure standard is essential for bioanalytical method development, species-specific PK/PD modeling, and in vitro screens where L-ASOX shows only 56.2% mortality vs. 99.0% for the D-form against Echinococcus granulosus.

Molecular Formula C12H15N3O3S
Molecular Weight 281.33 g/mol
CAS No. 1610590-72-1
Cat. No. B1253738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-albendazole S-oxide
CAS1610590-72-1
Molecular FormulaC12H15N3O3S
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESCCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
InChIInChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/t19-/m0/s1
InChIKeyVXTGHWHFYNYFFV-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Albendazole S-Oxide (CAS 1610590-72-1): Chiral Sulfoxide Metabolite Reference Standard for Benzimidazole Anthelmintic Research


(S)-Albendazole S-oxide (also designated (−)-(S)-ABZSO or L-ASOX) is the (S)-enantiomer of albendazole sulfoxide (ricobendazole), the primary pharmacologically active metabolite of the anthelmintic prodrug albendazole [1]. This compound possesses an asymmetric sulfur center yielding two enantiomeric forms, with (S)-albendazole S-oxide being the enantiomeric antipode of (R)-albendazole S-oxide [2]. As a benzimidazole sulfoxide derivative (molecular formula C₁₂H₁₅N₃O₃S, molecular weight 281.33), this compound serves as an essential chiral reference standard for analytical method development, pharmacokinetic studies, and enantioselective activity investigations in both veterinary and human parasitology research [3].

Why Racemic Albendazole Sulfoxide Cannot Substitute for (S)-Albendazole S-Oxide in Enantioselective Research Applications


Racemic albendazole sulfoxide comprises both (+)-(R)- and (−)-(S) enantiomers that exhibit pronounced differences in pharmacokinetic disposition and antiparasitic potency across multiple helminth species [1]. In human patients with neurocysticercosis, the (+)-(R) enantiomer demonstrates a mean AUC 9.2-fold higher than the (−)-(S) enantiomer, with a Cmax of 301.6 ng/mL versus 54.9 ng/mL, respectively [2]. Substituting racemic material for the isolated (S)-enantiomer fundamentally compromises experimental integrity in studies requiring enantiopure reference standards, chiral method validation, or investigations of enantiomer-specific biological effects [3]. The inability to resolve these stereochemical differences with achiral analytical approaches further precludes meaningful pharmacokinetic or pharmacodynamic interpretation when racemic material is employed in enantioselective research contexts.

Quantitative Differentiation Evidence for (S)-Albendazole S-Oxide (CAS 1610590-72-1) versus (R)-Enantiomer and Racemate


Antiparasitic Activity: (S)-Albendazole S-Oxide Demonstrates Significantly Lower Potency than (R)-Enantiomer against Taenia solium Cysts

In direct head-to-head in vitro evaluation against Taenia solium cysts, (+)-(R)-albendazole sulfoxide exhibited significantly greater antiparasitic activity than (−)-(S)-albendazole sulfoxide in suppressing alkaline phosphatase (AP) and parasite antigen release in both dose- and time-dependent manners [1]. The study utilized parasites collected from naturally infected pigs and evaluated compounds across a concentration range of 10 to 500 ng/mL [1]. The authors concluded that most of the antiparasitic activity of racemic albendazole sulfoxide resides in the (+)-(R) enantiomer [1].

Anthelmintic activity Neurocysticercosis Enantioselective pharmacology

Echinococcus granulosus Protoscolex Mortality: D-ASOX (R-Form) Achieves 99.0% Mortality versus 56.2% for L-ASOX (S-Form) at 50 μg/mL on Day 9

In a direct in vitro comparison against Echinococcus granulosus protoscoleces, D-ASOX (the dextrorotatory enantiomer, corresponding to (R)-albendazole sulfoxide) demonstrated significantly stronger protoscolicidal activity than L-ASOX (the levorotatory enantiomer, corresponding to (S)-albendazole sulfoxide) [1]. At 50 μg/mL on day 9 of culture, mortality rates were 99.0 ± 1.9% for D-ASOX versus 56.2 ± 3.9% for L-ASOX (P < 0.05) [1]. At 100 μg/mL, L-ASOX achieved only 74.5 ± 3.7% mortality compared to 100% mortality for both D-ASOX and racemic ASOX [1]. The difference between L-ASOX and D-ASOX was statistically significant (P < 0.05), whereas no statistically significant difference was observed between racemic ASOX and D-ASOX (P > 0.05) [1].

Cystic echinococcosis Hydatid disease Protoscolicidal activity

Human Pharmacokinetics: (−)-(S)-ASOX Exhibits 9.2-Fold Lower Systemic Exposure (AUC) than (+)-(R)-ASOX in Neurocysticercosis Patients

In 18 patients with neurocysticercosis receiving multiple-dose albendazole (5 mg/kg every 8 hours for 8 days), enantioselective kinetic disposition of albendazole sulfoxide was clearly demonstrated [1]. The mean AUCss(0-8) for (+)-ASOX was 1719.2 ng·h/mL (95% CI: 978.6-2459.8) compared to 261.4 ng·h/mL (95% CI: 102.9-419.8) for (−)-ASOX, yielding a mean AUC ratio of 9.2 (95% CI: 7.6-10.9) [1]. Cmax values were 301.6 ng/mL for (+)-ASOX versus 54.9 ng/mL for (−)-ASOX [1]. Elimination half-life was 5.2 hours for (+)-ASOX versus 3.3 hours for (−)-ASOX, and apparent clearance was 5.8 L/h/kg versus 54.0 L/h/kg, respectively [1].

Enantioselective pharmacokinetics Therapeutic drug monitoring Chiral bioanalysis

Cross-Species Enantiomeric Ratio Divergence: (+)/(−) Plasma Ratio Reaches 13.1 in Humans versus 0.6 in Rats

Following oral administration of prochiral albendazole to humans, dogs, and rats, the plasma (+)/(−) enantiomer ratio of albendazole sulfoxide increased linearly with time after an initial racemic detection [1]. The (+)/(−) ratio reached maximum values of 13.1 in humans and 9.3 in dogs, whereas in rats the ratio decreased to 0.6 [1]. The (+) enantiomer represented 80%, 70%, and 41% of the total albendazole sulfoxide AUC in humans, dogs, and rats, respectively [1].

Species-dependent enantioselectivity Preclinical pharmacokinetics Metabolic chirality

Albendazole Sulfoxide Metabolite Comparison: 1.7-Fold Greater Inhibitory Activity than Albendazole Parent with Reduced Cellular Toxicity

In an in vitro system using green monkey kidney (E6) cell monolayers infected with Encephalitozoon intestinalis spores, albendazole sulfoxide was 1.7-fold more inhibitory than albendazole parent compound while exhibiting significantly less toxicity to E6 cells [1]. This finding explains the clinical efficacy of the sulfoxide metabolite despite albendazole being a prodrug [1]. Of note, this study evaluated racemic albendazole sulfoxide rather than isolated enantiomers, and the contribution of each enantiomer to the observed 1.7-fold activity differential was not determined [1].

Metabolite activity comparison Microsporidiosis Benzimidazole SAR

Priority Research and Procurement Applications for (S)-Albendazole S-Oxide (CAS 1610590-72-1)


Chiral Analytical Method Development and Validation Reference Standard

As an enantiopure reference compound with established absolute stereochemistry (−)-(S) determined by vibrational circular dichroism [1], (S)-albendazole S-oxide serves as an essential calibration standard for chiral HPLC and SFC method development. The compound enables accurate enantiomeric ratio determination in plasma samples from human, canine, ovine, and rodent pharmacokinetic studies [2]. With preparative chiral separation achieving enantiomeric purity of 99.5% for the raffinate fraction [1], this reference standard supports regulatory-compliant bioanalytical method validation requiring defined stereochemical identity and purity.

Enantioselective Pharmacokinetic Studies in Neurocysticercosis and Helminth Infections

Given the pronounced enantioselective disposition observed in human neurocysticercosis patients, where the (−)-(S) enantiomer demonstrates a 9.2-fold lower systemic exposure (AUC) and 5.5-fold lower Cmax compared to the (+)-(R) enantiomer [3], (S)-albendazole S-oxide is required as an analytical reference for therapeutic drug monitoring studies investigating enantiomer-specific exposure-response relationships. The compound is particularly valuable for studies examining whether the minimal antiparasitic activity of the (S)-form [4] contributes to inter-individual variability in treatment outcomes.

In Vitro Enantioselective Anthelmintic Screening Assays

(S)-Albendazole S-oxide functions as a stereochemical comparator in in vitro anthelmintic screening assays where enantioselective activity differences are being evaluated. Direct comparative data against Echinococcus granulosus protoscoleces demonstrates that the (S)-form (L-ASOX) achieves only 56.2% mortality at 50 μg/mL compared to 99.0% for the (R)-form (D-ASOX) at day 9 [5], providing a validated negative control or baseline reference for structure-activity relationship studies of benzimidazole sulfoxide derivatives. Similar differential activity against Taenia solium cysts [4] further supports its use in cestode-specific screening panels.

Cross-Species Translational Research Requiring Species-Specific Enantiomeric Profiling

The striking species-dependent inversion of enantiomeric ratios—with (+)/(−) ratios reaching 13.1 in humans but decreasing to 0.6 in rats where the (−)-(S) form predominates [6]—positions (S)-albendazole S-oxide as an indispensable reference compound for preclinical-to-clinical translational studies. Researchers investigating species differences in flavin-monooxygenase and cytochrome P450-mediated sulfoxidation [6] require enantiopure (S)-albendazole S-oxide for accurate calibration of chiral assays across different biological matrices and for interpretation of species-specific metabolic chirality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-albendazole S-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.